molecular formula C8H16ClN B13957540 4-(3-Chloropropyl)piperidine

4-(3-Chloropropyl)piperidine

Cat. No.: B13957540
M. Wt: 161.67 g/mol
InChI Key: SLTQKUJNGKOMOM-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Derivatives of piperidine are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . This compound is particularly notable for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)piperidine typically involves the alkylation of piperidine with 1-chloro-3-propanol. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic polar solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimizations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated piperidine derivatives, while oxidation reactions can produce piperidinones .

Scientific Research Applications

4-(3-Chloropropyl)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    4-(3-Chlorophenyl)piperidine: A similar compound with a phenyl group instead of a propyl group.

    N-(3-Chloropropyl)piperidine: Another derivative with similar properties.

Uniqueness

4-(3-Chloropropyl)piperidine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-(3-chloropropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQKUJNGKOMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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